1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
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Overview
Description
1-[2,5-difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol is an aromatic ether.
Scientific Research Applications
Photochromism in Mixed Crystals : Research on diarylethenes, which share structural similarities with the compound , demonstrates applications in photochromism. Mixed crystals composed of diarylethenes change color upon exposure to light of different wavelengths (Takami, Kuroki, & Irie, 2007).
Synthesis in Organic Chemistry : The compound is used in the synthesis of organic compounds such as bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, demonstrating its utility in facilitating chemical reactions under specific conditions like ultrasound irradiation (Shabalala, Kerru, Maddila, Zyl, & Jonnalagadda, 2020).
Biocatalytic Synthesis of Chiral Intermediates : The compound is used in the biocatalytic synthesis of chiral intermediates, crucial for the creation of certain pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of aprepitant (Ouyang, Wang, Huang, Cai, & He, 2013).
Enzymatic Synthesis Processes : Its relevance in enzymatic synthesis processes, especially in producing chiral alcohols, highlights its importance in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Development of Polyamide Membranes : The compound is involved in the synthesis of aromatic polyamide membranes, which are used for processes like alcohol dehydration in pervaporation techniques (Lee, Wang, Teng, Liaw, & Lai, 1999).
Synthesis of Novel μ-Oxo-Bisantimony Aminoalkoxide : It's used in the preparation of novel compounds like μ-oxo-bisantimony aminoalkoxide, which has applications in the synthesis of cyclic urethane derivatives (Nomura, Kori, & Matsuda, 1985).
Carbon Dioxide Capture : This compound also plays a role in novel, water-free biphasic absorbents for efficient CO2 capture, showcasing its potential in environmental applications (Barzagli, Mani, & Peruzzini, 2017).
Properties
Molecular Formula |
C23H23F2NO3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-[2,5-difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol |
InChI |
InChI=1S/C23H23F2NO3/c1-26-13-20(27)18-12-19(24)22(28-14-16-8-4-2-5-9-16)23(21(18)25)29-15-17-10-6-3-7-11-17/h2-12,20,26-27H,13-15H2,1H3 |
InChI Key |
RDRSHCINRMBIOP-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)F)O |
Canonical SMILES |
CNCC(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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